![molecular formula C12H15NO3S B14261953 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 153856-53-2](/img/structure/B14261953.png)
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidinone ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidinone rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale reactions using tubular reactors packed with solid catalysts. For example, the production of 2-Pyrrolidinone involves treating aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group at a different position.
N-Methyl-2-pyrrolidinone: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the phenyl ring.
Properties
CAS No. |
153856-53-2 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
XMJCFVXSHQNTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
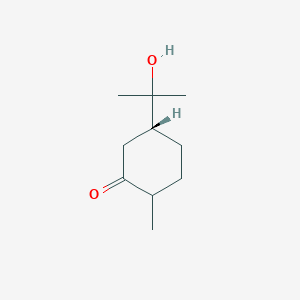
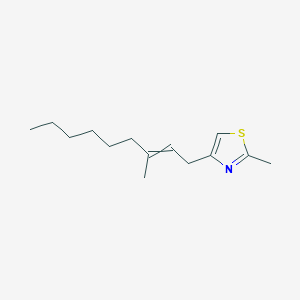
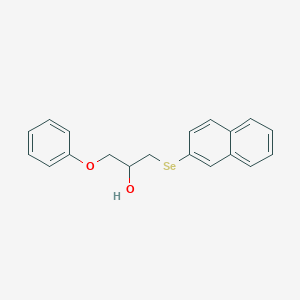
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

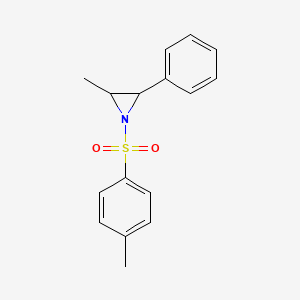
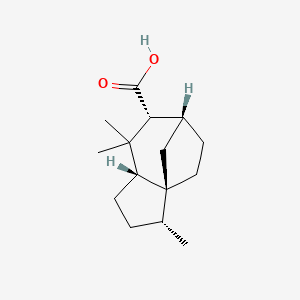
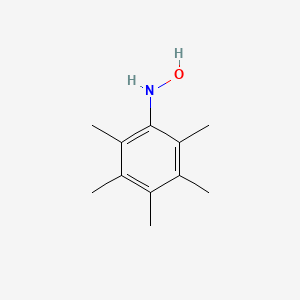
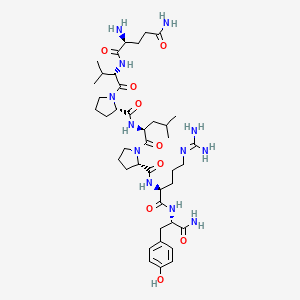
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
